molecular formula C6H10O5 B580058 1,2-Anhydro-alpha-d-glucose CAS No. 17673-28-8

1,2-Anhydro-alpha-d-glucose

Cat. No.: B580058
CAS No.: 17673-28-8
M. Wt: 162.141
InChI Key: HFWNXHAGJNLQRO-VFUOTHLCSA-N
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Description

Overview of Anhydro Sugars in Carbohydrate Chemistry

Anhydro sugars are a class of carbohydrates from which a molecule of water has been eliminated intramolecularly. celignis.com This dehydration reaction occurs between two hydroxyl groups within the same sugar molecule, resulting in the formation of an additional intramolecular ether linkage and creating a new heterocyclic ring. celignis.comstudysmarter.co.uk This structural modification distinguishes them from their parent monosaccharides.

The position of the newly formed anhydro bridge dictates the type and properties of the resulting compound. While various forms exist, such as 2,3- or 1,4-anhydro sugars, the most common are the 1,6-anhydrosugars. celignis.comchemrxiv.org For instance, Levoglucosan (B13493) (1,6-anhydro-β-D-glucose) is formed via an intramolecular glycosidic bond between the anomeric carbon (C-1) and the hydroxyl group at C-6. celignis.comsigmaaldrich.com These compounds are noted for their thermal stability and are often found in the bio-oil produced from the pyrolysis of cellulose (B213188). celignis.comstudysmarter.co.uk

The defining characteristic of anhydro sugars is their altered structure and reactivity compared to the original sugars. studysmarter.co.uk The intramolecular linkage can often be opened by acid hydrolysis, regenerating the parent aldose. celignis.com In synthetic chemistry, they are valued as constrained building blocks and intermediates. nih.govstudysmarter.co.uk

Significance of 1,2-Anhydro Moieties in Glycoside Formation

The 1,2-anhydro moiety is of particular importance in synthetic glycoscience because it functions as a highly effective glycosyl donor. chimia.chscispace.com The fusion of the three-membered oxirane ring with the six-membered pyranose ring creates significant ring strain. chimia.ch This inherent strain makes the anomeric carbon (C-1) highly electrophilic and susceptible to nucleophilic attack. chimia.chcsic.es

When a nucleophile (such as an alcohol, thiol, or amine) attacks, the strained epoxide ring readily opens. This reaction typically occurs at the anomeric position, leading to the formation of a new glycosidic bond (O-, S-, or N-glycoside, respectively) and generating a free hydroxyl group at the C-2 position. chimia.ch This process is a cornerstone of modern glycosylation strategies.

Protected 1,2-anhydro sugars, where the other hydroxyl groups are capped with protecting groups, have been extensively used for the stereocontrolled synthesis of complex oligosaccharides and N-glycosides since the 1990s. chimia.ch The stereochemical outcome of the glycosylation can often be controlled, making these intermediates particularly valuable. For example, they are well-known donors for the stereoselective preparation of O-glycosides. csic.escsic.es More recently, methods have been developed for the synthesis and use of unprotected 1,2-anhydro sugars as reactive intermediates, further expanding their utility. nih.govscispace.com

Structural Characteristics of 1,2-Anhydro-α-D-glucose Relevant to Reactivity

The reactivity of 1,2-Anhydro-α-D-glucose is a direct consequence of its unique bicyclic structure. chimia.chtohoku.ac.jp This structure consists of a six-membered pyranose ring fused to a three-membered oxirane ring, sharing the anomeric carbon (C-1) and the adjacent C-2 carbon. chimia.ch

Key structural features influencing its reactivity include:

Fused Bicyclic System: The molecule possesses a rigid, strained skeleton. The presence of the distorted oxirane linkage makes the molecule extremely reactive compared to a standard pyranose ring. chimia.ch

High Ring Strain: Three-membered rings, like the oxirane in this compound, are inherently strained due to the deviation of their bond angles from the ideal tetrahedral angle. This strain is the primary driving force for the ring-opening reactions that characterize its chemistry.

Electrophilic Anomeric Carbon: The strain of the fused epoxide makes the anomeric carbon an excellent electrophile, readily accepting a pair of electrons from an incoming nucleophile. csic.es

Stereochemistry: In the α-D-glucose form, the epoxide is formed on the α-face of the pyranose ring. The attack of a nucleophile typically proceeds via an SN2-like mechanism, resulting in inversion of stereochemistry at the anomeric center and leading to the formation of a β-glycoside. This stereocontrol is a significant advantage in complex syntheses.

The first synthesis of a protected derivative, 1,2-anhydro-α-D-glucopyranose triacetate , was reported by Brigl in 1922 and is commonly known as 'Brigl's anhydride'. chimia.ch The direct experimental observation of the totally unprotected form, however, was not achieved until much later, requiring low-temperature NMR spectroscopy due to its instability. tohoku.ac.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17673-28-8

Molecular Formula

C6H10O5

Molecular Weight

162.141

IUPAC Name

(1R,2S,3S,4R,6S)-4-(hydroxymethyl)-5,7-dioxabicyclo[4.1.0]heptane-2,3-diol

InChI

InChI=1S/C6H10O5/c7-1-2-3(8)4(9)5-6(10-2)11-5/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

HFWNXHAGJNLQRO-VFUOTHLCSA-N

SMILES

C(C1C(C(C2C(O1)O2)O)O)O

Synonyms

1,2-Anhydro-α-D-glucopyranose

Origin of Product

United States

Historical Trajectory of 1,2 Anhydro α D Glucose Research

Early Investigations into 1,2-Anhydro Sugar Existence and Reactivity

The early 20th century saw the first forays into the conceptualization and synthesis of 1,2-anhydro sugars. These molecules, characterized by a fused pyranose and a three-membered oxirane ring, were of great interest due to their potential as reactive intermediates for forming glycosidic bonds. chimia.ch The inherent strain in this bicyclic structure renders them highly susceptible to nucleophilic attack at the anomeric carbon, a feature that would later be exploited in synthesis. chimia.ch

In 1922, a significant breakthrough was reported by P. Brigl, who successfully synthesized the protected form, 1,2-anhydro-α-D-glucopyranose triacetate. chimia.ch This compound, which became widely known as "Brigl's anhydride," was prepared from glucopyranose pentaacetate. chimia.ch Despite this early success, the broader application of 1,2-anhydro sugars was hampered by the technical challenges associated with their synthesis and handling due to their distorted and highly reactive cyclic structure. chimia.ch This led to a period where their synthetic potential was not widely explored. chimia.ch

Controversies and Proof of Unprotected 1,2-Anhydro Sugar Actuality

For nearly a century, the existence of unprotected 1,2-anhydro sugars was a subject of considerable debate and mystery within the carbohydrate chemistry community. chimia.ch In 1920, a claim was made by Pictet and Castan regarding the synthesis of an unprotected 1,2-anhydro sugar. chimia.ch However, this assertion was disputed by Brigl in 1929. chimia.ch

Following this controversy, for many decades, unprotected 1,2-anhydro sugars were relegated to the status of hypothetical, undetectable intermediates in certain chemical reactions, such as the alkaline hydrolysis of phenyl β-glucosides. chimia.ch Theoretical studies and the analysis of reaction mechanisms, such as the hydrolysis of p-nitrophenyl glycosides, continued to suggest their transient existence. chimia.ch

The definitive proof of the actuality of unprotected 1,2-anhydro sugars had to await significant advancements in analytical techniques. In 2017, the research group of Shin-ichiro Shoda provided the first direct experimental evidence for the existence of unprotected 1,2-anhydro aldopyranoses. tohoku.ac.jp Utilizing low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, they were able to detect and characterize these elusive molecules in a reaction mixture. chimia.chtohoku.ac.jp The formation of the unprotected 1,2-anhydro-α-D-glucose was achieved through the intramolecular dehydration of D-glucose in an aqueous medium under mild and essentially neutral conditions, using a formamidinium-type dehydrating agent. tohoku.ac.jp

The success of this direct observation hinged on the mild reaction conditions which allowed for the accumulation of the intermediate to a detectable concentration at low temperatures. chimia.chtohoku.ac.jp The NMR data provided unambiguous evidence for the bicyclic structure containing the strained oxirane ring. chimia.ch

NucleusObserved Chemical Shift (ppm)Key Coupling Constants (Hz)Significance of Data
Anomeric Proton (H-1)5.10J = 2.0The small coupling constant is indicative of the dihedral angle in the strained bicyclic system, supporting the 1,2-anhydro structure.
Anomeric Carbon (C-1)78.7-The significant upfield shift of both C-1 and C-2 signals compared to α-aldopyranose is a characteristic feature of the carbons in a strained oxirane ring.
C-256.5-

Key Milestones in Protected 1,2-Anhydro-α-D-glucose Synthesis and Application

While the unprotected form remained elusive for decades, research and application of protected 1,2-anhydro sugars gained significant momentum, particularly from the 1990s onwards. chimia.ch A major milestone in this area was the work of Samuel J. Danishefsky and his research group. chimia.ch They developed a highly efficient method for the synthesis of protected 1,2-anhydro sugars through the epoxidation of the corresponding glycals (cyclic enol ethers of sugars). chimia.ch This reaction typically employed a mild oxidizing agent, dimethyldioxirane (B1199080) (DMDO), and provided easy access to these valuable synthetic intermediates. chimia.ch

The availability of these protected 1,2-anhydro sugars opened up new avenues for the synthesis of complex carbohydrates. They proved to be versatile glycosyl donors for the formation of O-, C-, and N-glycosyl compounds. chimia.ch A significant application of these intermediates has been in the stereoselective synthesis of oligosaccharides. chimia.ch For instance, the Danishefsky group demonstrated their utility in the synthesis of β-linked oligosaccharides. chimia.ch This body of work established protected 1,2-anhydro-α-D-glucose and its analogues as powerful tools in the arsenal (B13267) of synthetic carbohydrate chemists, enabling the construction of complex glycoconjugates and oligosaccharides, including through solid-phase synthesis. chimia.ch

Synthetic Methodologies for 1,2 Anhydro α D Glucose and Its Derivatives

Synthesis of Protected 1,2-Anhydro-α-D-glucose

Protected 1,2-anhydro sugars are crucial intermediates in the synthesis of complex oligosaccharides and glycoconjugates. chimia.ch Their stability allows for isolation and subsequent use in glycosylation reactions. The development of reliable synthetic routes was a critical step forward for modern carbohydrate chemistry. nih.gov

Epoxidation of Glucals Using Oxidizing Agents (e.g., Dimethyldioxirane)

A general and highly effective method for synthesizing protected 1,2-anhydro sugars involves the direct epoxidation of the corresponding glycals (cyclic enol ethers with a double bond between C1 and C2). chimia.ch While various oxidizing agents can be used, dimethyldioxirane (B1199080) (DMDO) has emerged as a particularly mild and stereoselective reagent for this transformation. nih.gov The use of DMDO for this purpose was notably advanced by Danishefsky and coworkers, providing widespread access to these valuable intermediates. chimia.chtohoku.ac.jpnih.gov

The reaction is typically performed by treating a protected glycal, such as 3,4,6-tri-O-benzyl-D-glucal, with a solution of DMDO in acetone (B3395972). researchgate.netorgsyn.org The epoxidation occurs at the double bond to form the 1,2-anhydro sugar, which possesses an oxirane ring fused to the pyranose ring. chimia.ch This method is efficient, often proceeding with high yield and selectivity. For instance, the multi-gram scale epoxidation of 3,4,6-tri-O-benzyl-D-glucal using DMDO generated in situ from Oxone and acetone can yield the corresponding 1,2-anhydro-α-D-glucopyranose in 99% yield with complete selectivity. researchgate.net

Table 1: Epoxidation of Protected D-Glucals with DMDO

Starting Glycal Protecting Groups Product Yield
D-Glucal 3,4,6-tri-O-benzyl 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose 99% researchgate.net

Intramolecular Nucleophilic Attack Strategies

Historically, one of the first and most fundamental strategies for forming the 1,2-anhydro skeleton is through an intramolecular nucleophilic substitution. chimia.ch This approach is conceptually similar to the synthesis of oxiranes from halohydrins. It involves the attack of an oxyanion at the C2 position onto the anomeric carbon (C1), which is equipped with a suitable leaving group. chimia.ch

The most famous example of this strategy is the synthesis of 1,2-anhydro-α-D-glucopyranose triacetate, commonly known as Brigl's anhydride. chimia.ch This compound, first reported by P. Brigl in 1922, has been a cornerstone in the history of carbohydrate chemistry. chimia.ch The synthesis involves a precursor where the C2 hydroxyl group can be deprotonated to form an alkoxide, which then displaces a leaving group at the anomeric center to form the strained epoxide ring. chimia.ch

Synthesis from Methyl Glycosides and Ethylidene Derivatives

The transformation of other glycosidic structures, such as methyl glycosides or ethylidene acetals, into 1,2-anhydro sugars provides alternative synthetic pathways. These methods often involve multiple steps to introduce the necessary functionality for the intramolecular cyclization. For example, derivatives like 1,2-O-ethylidene compounds can serve as precursors. The synthesis of 2-acetamido-2-deoxy-3-O-β-D-mannopyranosyl-D-glucose has been achieved through a route involving the condensation of 3,4,6-tri-O-benzyl-1,2-O-(1-ethoxyethylidene)-α-D-glucopyranose with an acceptor molecule. capes.gov.br While this specific example leads to a disaccharide, the starting material highlights the use of ethylidene-type precursors in complex carbohydrate synthesis. The general strategy involves manipulating these precursors to generate a species with a leaving group at C1 and a nucleophilic hydroxyl group at C2, which can then undergo intramolecular cyclization to form the desired 1,2-anhydro ring.

Stereochemical Control in Protected Anhydro Sugar Formation

The stereochemical outcome of the synthesis of 1,2-anhydro sugars is of paramount importance, as it dictates the stereochemistry of the subsequent glycosylation products. In the epoxidation of glycals, the facial selectivity of the oxygen atom addition is highly controlled by the existing stereochemistry and protecting groups on the pyranose ring. nih.gov

For D-glucal derivatives, epoxidation with reagents like DMDO generally proceeds with high α-selectivity. nih.gov This is because the substituent at the C3 position directs the incoming oxidant to the α-face of the glycal double bond, leading to the formation of the 1,2-anhydro-α-D-gluco configuration. nih.gov The stereoelectronic effects of the ring oxygen and the steric hindrance posed by substituents at other positions (C4, C6) also play a crucial role in directing the approach of the epoxidizing agent. nih.gov The reaction of organocuprates with these protected 1,2-anhydro sugars provides a stereocontrolled synthesis of C-glycosides, further highlighting the importance of the initial stereocontrol. rsc.org

Direct Synthesis and Detection of Unprotected 1,2-Anhydro-α-D-glucose

For nearly a century, unprotected 1,2-anhydro sugars were considered hypothetical, transient intermediates that could not be detected or isolated. chimia.chtohoku.ac.jp Early claims of their synthesis were disputed, and they were recognized only as undetectable intermediates in certain hydrolysis reactions. chimia.chtohoku.ac.jp However, recent advances have enabled the direct synthesis and, for the first time, the definitive detection of these elusive species in solution. tohoku.ac.jp

Intramolecular Dehydration in Aqueous Media

The breakthrough in generating and observing unprotected 1,2-anhydro-α-D-glucose came from the development of protection-free synthetic methods based on "direct anomeric activation". chimia.ch This has been achieved through the intramolecular dehydration of unprotected D-glucose in aqueous media using specific formamidinium-type dehydrating agents, such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). tohoku.ac.jptcichemicals.com

The reaction is performed under mild and nearly neutral conditions at low temperatures (e.g., -20°C to -10°C) in a mixed solvent system like D₂O/CH₃CN. tohoku.ac.jpoup.com The proposed mechanism involves the selective activation of the more acidic anomeric hydroxyl group of glucose by the dehydrating agent. tohoku.ac.jpsci-hub.se In the presence of a mild base like triethylamine (B128534), the β-anomer of glucose preferentially reacts to form a reactive intermediate. tohoku.ac.jp This is followed by an intramolecular nucleophilic attack from the C2-hydroxyl group onto the activated anomeric carbon, leading to the formation of the 1,2-anhydro-α-D-glucose epoxide and releasing 1,3-dimethylimidazolidin-2-one (DMI) as a byproduct. tohoku.ac.jp

The success of this method allowed for the first direct detection and characterization of unprotected 1,2-anhydro-α-D-glucose by low-temperature NMR spectroscopy. chimia.chtohoku.ac.jpoup.com

Table 2: ¹H NMR Data for the First Detection of Unprotected 1,2-Anhydro-α-D-glucose

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J, Hz)
H-1 5.05 d 2.0
H-2 3.06 d 2.4
H-3 3.84 d 8.3
H-4 3.36 dd 8.3, 10.3
H-5 3.47-3.44 m -
H-6 3.72 d 3.0

Data obtained in D₂O/CH₃CN at -10°C. oup.com

The upfield shifts observed for the C1 and C2 carbons in the ¹³C NMR spectrum further support the existence of the strained oxirane ring. chimia.ch This direct observation has opened new avenues for using these highly reactive intermediates in protection-free glycosylation strategies. chimia.chtcichemicals.com

Role of Formamidinium-Type Dehydrating Agents

A significant advancement in the synthesis of unprotected 1,2-anhydro sugars involves the use of formamidinium-type dehydrating agents. tohoku.ac.jp This method allows for the direct intramolecular dehydration of unprotected saccharides under exceptionally mild and essentially neutral conditions in aqueous media. tohoku.ac.jp The use of these reagents has enabled the first direct spectroscopic observation of unprotected 1,2-anhydro sugars, which was previously a major challenge. tohoku.ac.jp

Formamidinium-type reagents, such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (CDMBI), act as powerful activators for the hemiacetal hydroxyl group at the reducing end of the sugar. tohoku.ac.jpresearchgate.net The proposed mechanism involves the preferential nucleophilic attack of the β-hemiacetal hydroxyl group on the formamidinium agent. tohoku.ac.jp This is followed by an intramolecular attack of the 2-hydroxy group on the anomeric carbon, leading to the formation of the 1,2-anhydro sugar and a urea (B33335) derivative as a byproduct. tohoku.ac.jp

This approach is particularly noteworthy as it avoids the need for protecting groups, which simplifies the synthetic process and is advantageous for the synthesis of complex glycoconjugates. chimia.chresearchgate.net The mildness of the reaction conditions is a key factor in the successful formation and detection of these unstable 1,2-anhydro intermediates. tohoku.ac.jp

Chemical Reactivity and Mechanistic Investigations of 1,2 Anhydro α D Glucose

Ring-Opening Reactions and Nucleophilic Attack

The chemistry of 1,2-anhydro-α-D-glucose is dominated by the facile ring-opening of the epoxide by nucleophiles. This reactivity is a consequence of the significant ring strain in the fused bicyclic system. chimia.ch

Mechanism of Anomeric Position Reactivity

The anomeric position (C1) of 1,2-anhydro-α-D-glucose is highly susceptible to nucleophilic attack. The presence of the oxirane ring makes the anomeric carbon electrophilic, readily undergoing reactions with a variety of nucleophiles. chimia.ch This process involves the cleavage of the C1-O bond of the epoxide, leading to the formation of a new glycosidic linkage and a free hydroxyl group at the C2 position. chimia.ch The reaction generally proceeds via an SN2-like mechanism, where the nucleophile attacks the anomeric carbon from the side opposite to the C1-O bond of the epoxide. This backside attack results in an inversion of configuration at the anomeric center. For 1,2-anhydro-α-D-glucose, this leads to the formation of β-glycosides.

Regioselectivity and Stereoselectivity in Ring Opening

The ring-opening of 1,2-anhydro-α-D-glucose derivatives is typically highly regioselective and stereoselective.

Regioselectivity: Nucleophilic attack occurs almost exclusively at the anomeric carbon (C1) rather than at C2. This is attributed to the nature of the anomeric position, which is activated towards nucleophilic substitution.

Stereoselectivity: The stereochemical outcome of the ring-opening is predominantly governed by the SN2-like mechanism, resulting in inversion of configuration at the anomeric center. Therefore, the reaction of 1,2-anhydro-α-D-glucose with nucleophiles stereoselectively yields 1,2-trans glycosides. nih.gov For instance, the reaction with an alcohol (ROH) will predominantly form the β-glucoside.

Recent developments have shown that the use of specific catalysts, such as diboron (B99234) catalysts, can achieve high 1,2-cis-α-stereoselectivity in glycosylation reactions using 1,2-anhydroglucose donors with trans-1,2-diol sugar acceptors. researchgate.net This method, termed boron-mediated aglycon delivery (BMAD), allows for the simultaneous control of both stereoselectivity and regioselectivity. researchgate.net

Table 1: Examples of Stereoselective Ring-Opening Reactions

Glycosyl Donor Nucleophile/Acceptor Catalyst/Conditions Major Product Stereoselectivity Ref
1,2-Anhydro-α-D-glucose derivative Alcohol (ROH) Lewis Acid β-Glucoside 1,2-trans nih.gov
1,2-Anhydroglucose trans-1,2-Diol Sugar Diboron Catalyst α-1,3-Glucoside 1,2-cis-α researchgate.net

Influence of Protecting Groups on Reactivity

Protecting groups on the hydroxyls of the sugar ring play a crucial role in modulating the reactivity and selectivity of glycosylation reactions involving 1,2-anhydroglucose donors. nih.govacs.org

Steric Effects: Bulky protecting groups can sterically hinder the approach of the nucleophile, potentially affecting the stereochemical outcome.

Participating Groups: Acyl protecting groups at the C2 position are known to act as participating groups, leading to the formation of 1,2-trans-glycosides. nih.gov However, in the context of 1,2-anhydroglucose, the epoxide itself directs the 1,2-trans selectivity. The protecting groups at C3, C4, and C6 can still have a profound influence. For example, a 4,6-O-benzylidene group is known to favor the formation of α-triflate intermediates, opposing the formation of an oxocarbenium ion due to torsional strain. nih.gov

Conformational Effects: Protecting groups can lock the pyranose ring into a specific conformation, which in turn can influence the accessibility of the anomeric center and the trajectory of the incoming nucleophile. acs.org For instance, cyclic protecting groups like di-tert-butylsilylene (DTBS) on an acceptor diol have been shown to direct regioselectivity in diboron-catalyzed glycosylations. researchgate.net

Formation and Involvement of Oxocarbenium Ion Intermediates

While the ring-opening of 1,2-anhydroglucose often proceeds through a direct SN2-like displacement, the involvement of oxocarbenium ion intermediates has also been proposed and studied, particularly under certain reaction conditions or with specific substrates. researchgate.netwikipedia.org An oxocarbenium ion is a resonance-stabilized cation with the positive charge delocalized between the anomeric carbon and the ring oxygen. wikipedia.org

The formation of an oxocarbenium ion from a 1,2-anhydroglucose derivative would involve the cleavage of the epoxide C-O bond prior to the nucleophilic attack. This is more likely to occur with strongly Lewis acidic promoters or in superacidic media. researchgate.net The stereochemical outcome of reactions proceeding through a planar oxocarbenium ion intermediate is often less selective, potentially leading to a mixture of α- and β-glycosides, unless facial selectivity is induced by other factors like protecting groups or the anomeric effect. beilstein-journals.orgthieme-connect.de

In some instances, the reaction pathway can be a continuum between a pure SN1 (via oxocarbenium ion) and a pure SN2 mechanism. researchgate.net The exact mechanism can be influenced by the stability of the potential oxocarbenium ion, the nature of the leaving group (in related glycosylation reactions), and the nucleophilicity of the acceptor. researchgate.net It has been noted that in the gas phase, the fragmentation of S-glucosylated peptides involves the neutral loss of 1,2-anhydroglucose, which can then lead to the formation of a glucose oxocarbenium ion (Glc+). nih.gov

Intramolecular Rearrangements and Cyclizations

The high reactivity of the 1,2-anhydro ring system makes it susceptible to intramolecular reactions, where a nucleophilic group within the same molecule attacks the anomeric center.

A key example is the intramolecular rearrangement to form 1,6-anhydro sugars. Under certain conditions, the hydroxyl group at C6 can act as an internal nucleophile, attacking the anomeric carbon to open the 1,2-epoxide and form a new 1,6-anhydro bridge. beilstein-journals.org This process is often observed in protection-free glycosylation strategies where the unstable 1,2-anhydrosaccharide is proposed as an intermediate that is then opened by the C6-OH. beilstein-journals.org

Furthermore, intramolecular cyclizations can be intentionally designed. For example, BF3-mediated tandem intramolecular cyclization of 3-O-acyl-d-glucose-1,2:5,6-diacetonide derivatives can lead to the formation of 5-O-acyl-3,6-anhydro-d-glucose. researchgate.net The oxa-Pictet-Spengler reaction, a type of intramolecular cyclization, has been used for the stereoselective synthesis of sugar-fused isochromans from 1,2-anhydrosugars. researchgate.net

Radical Chemistry and Spin-Center Shifts in Carbohydrate Systems

While much of the chemistry of 1,2-anhydroglucose involves ionic intermediates, radical reactions also play a role in carbohydrate chemistry. A notable transformation is the 1,2-spin-center shift (SCS), also known as the Surzur–Tanner rearrangement. rsc.orgnih.gov This process typically involves the generation of a radical at the anomeric center, which then rearranges to a more stable radical at C2 through the migration of an adjacent acyloxy group. nih.gov

Mechanistic studies using radical clocks have provided strong evidence that the 1,2-spin-center shift in carbohydrate systems proceeds through a concerted five-centered transition state, rather than through the formation of a discrete 1,3-dioxolanyl radical intermediate. nih.govnih.govresearchgate.net This rearrangement is a powerful tool for the functionalization of carbohydrates, enabling the introduction of various substituents at the C2 position. nih.gov While this reaction is more commonly studied starting from glycosyl halides or other precursors that readily form anomeric radicals, the underlying principles of radical rearrangements are relevant to the broader field of carbohydrate reactivity. rsc.org

Comparative Reactivity with Other Anhydro Sugar Architectures (e.g., 1,6-Anhydro, 1,5-Anhydro)

The chemical reactivity of anhydro sugars is fundamentally governed by the nature and location of the intramolecular ether linkage. This structural feature dictates the degree of ring strain, the conformation of the pyranose ring, and the electrophilicity of the anomeric carbon. A comparative analysis of 1,2-anhydro-α-D-glucose with 1,6-anhydro and 1,5-anhydro architectures reveals a vast spectrum of chemical stability and reactivity, directly influencing their applications in chemical synthesis and biology.

The reactivity of 1,2-anhydro-α-D-glucose is exceptionally high due to its unique structure, which features a six-membered pyranose ring fused to a highly strained three-membered oxirane (epoxide) ring at the C1 and C2 positions. chimia.ch This distorted linkage makes the molecule extremely reactive toward nucleophiles. chimia.ch The ring-opening reactions occur readily at the anomeric carbon, a process driven by the release of the significant strain energy inherent in the epoxide ring. chimia.ch This high reactivity makes 1,2-anhydro sugars potent glycosyl donors and versatile intermediates for the synthesis of a wide array of O-, C-, and N-glycosides. chimia.ch In some reaction pathways, the 1,2-anhydro sugar is proposed as a transient intermediate that rapidly converts to the more stable 1,6-anhydro architecture through intramolecular nucleophilic attack by the hydroxyl group at C6. beilstein-journals.org

In stark contrast, 1,6-anhydro-β-D-glucopyranose (levoglucosan) exhibits considerably greater stability. Its structure is characterized by a bicyclo[3.2.1]octane framework where an ether bond links C1 and C6. researchgate.net This bridge locks the pyranose ring into a rigid ¹C₄ conformation, which reduces the molecule's flexibility but also imparts significant stability compared to the 1,2-anhydro isomer. researchgate.net While more stable, the 1,6-anhydro bridge activates the anomeric position, and the molecule can undergo ring-opening reactions, though under more forcing conditions than the 1,2-anhydro counterpart, typically requiring Lewis acid catalysis. researchgate.netbeilstein-journals.org The ring-opening reaction concomitantly frees the primary hydroxyl group at C6, a feature that is leveraged in convergent synthetic strategies. researchgate.net The inherent stability of the 1,6-anhydro linkage is such that it can be formed as a primary product during the pyrolysis of carbohydrates like glucose, where it is more resistant to fragmentation than the parent sugar. rsc.orgrsc.org

The 1,5-anhydro architecture, exemplified by 1,5-anhydro-D-glucitol (1,5-AG), represents the most stable and least reactive of the three isomers. Structurally, it is a 1-deoxy sugar in which the anomeric hydroxyl group is replaced by a hydrogen atom, and the ring oxygen is in the standard C5 position, forming a stable tetrahydropyran (B127337) ring. frontiersin.orgwikipedia.org Lacking an anomeric leaving group, 1,5-anhydroglucitol is non-reducing and chemically stable under conditions that would readily promote the ring-opening of the other anhydro sugars. frontiersin.org It is largely considered metabolically inert and does not undergo significant chemical transformation in the body. nih.gov Its stability is the very basis for its use as a clinical biomarker for monitoring short-term glycemic control, as its concentration in the blood is not affected by metabolic reactions but rather by competitive renal reabsorption with glucose. wikipedia.orgnih.gov

The profound differences in reactivity are summarized in the table below.

Interactive Data Table: Comparative Reactivity of Anhydro Glucose Architectures

Feature1,2-Anhydro-α-D-glucose1,6-Anhydro-β-D-glucopyranose1,5-Anhydro-D-glucitol
Key Structural Feature Fused pyranose-oxirane rings (C1-O-C2 bridge)Bicyclo[3.2.1]octane system (C1-O-C6 bridge)Tetrahydropyran ring (1-deoxy sugar, C1-H)
Relative Stability Very Low (Highly Strained)Moderate (Strained, but stable bicyclic system)Very High (Stable six-membered ether)
Relative Reactivity Extremely HighModerateVery Low (Chemically Inert)
Typical Reaction Facile nucleophilic ring-opening at C1. chimia.chAcid-catalyzed ring-opening at C1. researchgate.netbeilstein-journals.orgGenerally unreactive to ring-opening. frontiersin.org
Primary Application Reactive intermediate for glycosylation. chimia.chSynthetic building block. researchgate.netClinical biomarker for glycemic control. nih.gov

Theoretical and Computational Studies of 1,2 Anhydro α D Glucose

Conformational Analysis and Energy Minimization

The strained three-membered epoxide ring fused to the pyranose core of 1,2-anhydro-α-D-glucose imposes significant conformational constraints, leading to distinct structural preferences compared to its parent sugar, D-glucose.

The pyranose ring in carbohydrates can adopt a variety of conformations, including chairs, boats, and skew-boats. researchgate.net For most D-glucose derivatives, the 4C1 chair conformation, where all non-hydrogen substituents are in equatorial positions, is the most stable. cnrs.fr However, the presence of the 1,2-anhydro linkage dramatically alters this preference.

Computational studies have shown that the pyranose ring of 1,2-anhydro-α-D-glucose and its derivatives predominantly adopts a 4H5 half-chair conformation . tandfonline.com In this arrangement, atoms C-1, C-2, C-3, and O-5 lie roughly in a plane. This conformation helps to alleviate the steric strain induced by the fused epoxide ring. While other conformations like skew-boats are possible, the 4H5 half-chair is consistently identified as a low-energy and highly populated state. tandfonline.comacademie-sciences.fr

Predicted Low-Energy Conformations for 1,2-Anhydro-α-D-glucose Derivatives
DerivativePredominant ConformationReference
1,2-Anhydro-3,4-di-O-benzyl-6-deoxy-α-D-glucopyranose4H5 (Half-Chair) tandfonline.com
1,2-O-alkylidene-α-D-glucopyranosides3S5 (Skew Boat) academie-sciences.fr

The analysis of dihedral angles provides a detailed geometric description of the molecule. A powerful method for relating these angles to experimental data is the application of the Karplus equation. nih.govresearchgate.net This equation establishes a correlation between the vicinal proton-proton (3JH,H) coupling constants measured in NMR spectroscopy and the corresponding H-C-C-H dihedral angle (φ).

Karplus Equation (General Form): J(φ) = A cos2(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters.

By calculating the dihedral angles for a proposed conformation, such as the 4H5 half-chair, and using the Karplus equation, one can predict the expected J-coupling constants. These can then be compared with experimental NMR data to validate the computed conformation. For 1,2-anhydro-α-D-glucose, the H1-C1-C2-H2 dihedral angle is approximately 90°, resulting in a small coupling constant (around 2.0 Hz), which is consistent with the bicyclic structure containing an epoxide ring. tohoku.ac.jp This approach has been successfully used to confirm the 4H5 conformation for derivatives of 1,2-anhydro-α-D-glucose. tandfonline.com

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the electronic structure, reaction energetics, and mechanisms at the molecular level. nih.govresearchgate.net

DFT calculations have been pivotal in understanding the reactivity of 1,2-anhydro sugars, which are highly reactive intermediates in glycosylation reactions due to their strained epoxide ring. chimia.ch These studies allow for the detailed exploration of potential energy surfaces, identifying reactants, products, and the high-energy transition states that connect them.

For instance, DFT has been used to model the glycosylation reactions of 1,2-anhydro-D-glucose with meso-diols, catalyzed by boronic acids. nih.govresearchgate.net The calculations revealed the structures of the key transition states, explaining the high regio- and stereoselectivities observed experimentally. nih.govresearchgate.net By comparing the energies of different transition state geometries, researchers can predict which reaction pathway is favored. nih.gov These computational models support an SNi-type mechanism where the nucleophile attacks from the same face as the catalyst is bound. nih.gov

A critical parameter obtained from quantum chemical calculations is the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates.

DFT studies have been employed to calculate the activation energies for various transformations of glucose and its anhydro derivatives. For example, the 1,2-dehydration of glucose to form anhydro-glucopyranoses has a high calculated activation energy, suggesting it is a slow process under typical pyrolysis conditions. acs.org In contrast, pathways for the formation of other valuable chemicals like levoglucosan (B13493) or 5-hydroxymethylfurfural (B1680220) (5-HMF) from glucose have been found to be more kinetically favorable. acs.orgacs.org DFT analysis of the pyrolysis of glucose derivatives has shown that modifying the sugar at the C1 position can significantly alter the activation barriers for different pathways, enabling selective production of compounds like levoglucosan (1,6-anhydro-β-D-glucopyranose). rsc.org

Calculated Activation Energies for Glucose Conversion Pathways
Reaction PathwayStarting MaterialActivation Energy (kcal/mol)Reference
1,2-DehydrationD-Glucose>70 acs.orgacs.org
Ring-Openingβ-D-Glucose37.3 rsc.org
Formation of 1,2-Anhydro-β-D-glucopyranoseβ-D-Glucose~59-71 rsc.org
Ring-Opening (catalyzed by two water molecules)D-Glucose to D-Psicose Isomerization29.66 pnas.org

Molecular Dynamics Simulations in Anhydro Sugar Systems

While quantum chemical calculations are powerful for studying single molecules or small reactive complexes, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a more realistic environment, such as in solution or within a crystal lattice, over time. acs.orgunimi.it

MD simulations treat molecules using classical mechanics and a defined force field to model the interactions between atoms. By simulating the movements of all atoms over a period of time (from nanoseconds to microseconds), MD can reveal the dynamic conformational changes of a molecule and its interactions with its surroundings. unimi.it

For anhydro sugar systems, MD simulations can be used to:

Explore the full conformational landscape in solution, showing the transitions between different chair, boat, and skew conformations.

Study the solvation of the anhydro sugar and how water molecules interact with its different functional groups.

Simulate the binding of anhydro sugar-based inhibitors to enzymes, providing insights into the molecular basis of their inhibitory activity. mdpi.com

Investigate the collective motions and lattice vibrations in the crystalline state of related sugars like α-D-glucose. acs.orgunimi.it

These simulations provide a dynamic picture that complements the static information from energy minimization and quantum chemical calculations, offering a more complete understanding of the behavior of 1,2-anhydro-α-D-glucose in various chemical and biological contexts. mdpi.com

Computational NMR Spectroscopy for Structural Validation

Computational Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the structural elucidation and validation of complex organic molecules, including carbohydrates. For a highly reactive and strained molecule such as 1,2-Anhydro-α-D-glucose, computational methods are particularly vital in corroborating experimental data and providing a deeper understanding of its unique structural features. These theoretical approaches, primarily based on Density Functional Theory (DFT), allow for the calculation of NMR parameters like chemical shifts and spin-spin coupling constants, which can then be compared with experimental values to confirm the proposed molecular structure.

Theoretical Framework and Methodologies

The application of computational NMR to carbohydrates typically involves DFT calculations, which offer a balance between accuracy and computational cost for molecules of this size. nih.gov Methodologies for predicting the NMR spectra of glucose derivatives often begin with geometry optimization of the molecule's structure. Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31G(d,p) or more extensive ones to achieve reliable geometries. nih.govresearchgate.netrsc.org

Following optimization, NMR shielding constants are calculated for the stable conformer(s). These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For proton (¹H) chemical shifts, accurately modeling the solute's geometry and the significant influence of the solvent, such as water, is critical. nih.gov This can be achieved through self-consistent reaction field (SCRF) models or by combining molecular dynamics (MD) simulations with DFT calculations to account for molecular flexibility and explicit solvent interactions. nih.govencyclopedia.pub

Validation of the 1,2-Anhydro-α-D-glucose Structure

The first direct experimental detection of unprotected 1,2-Anhydro-α-D-glucose was achieved under mild, aqueous conditions, allowing for its characterization by ¹H and ¹³C NMR spectroscopy. tohoku.ac.jpnih.gov The validation of this proposed bicyclic structure, featuring a pyranose ring fused to a three-membered oxirane ring, is an ideal case for the application of computational NMR.

The experimental ¹³C NMR spectrum shows signals for the anomeric carbon (C1) and the adjacent carbon (C2) at approximately 78.7 ppm and 56.5 ppm, respectively. chimia.ch These values represent a significant upfield shift of about 15-16 ppm compared to the corresponding carbons in α-D-glucopyranose (C1 at ~92.9 ppm, C2 at ~72.5 ppm). chimia.ch This pronounced shielding effect is a well-known characteristic of carbons within a strained oxirane ring. chimia.ch A primary goal of computational analysis is to accurately reproduce this key diagnostic feature. By calculating the ¹³C chemical shifts for the optimized geometry of 1,2-Anhydro-α-D-glucose, a strong correlation with the experimental data, particularly the large upfield shifts for C1 and C2, would provide definitive confirmation of the fused epoxide structure.

The ¹H NMR spectrum provides further points for validation. The anomeric proton (H1) of 1,2-Anhydro-α-D-glucose is observed as a doublet at 5.1 ppm with a small ³J(H1,H2) coupling constant of 2.0 Hz. tohoku.ac.jpchimia.ch Computational methods can calculate these spin-spin coupling constants, which are highly sensitive to the dihedral angle between the coupled nuclei. Agreement between the calculated and observed ³J(H1,H2) value would validate the specific stereochemical arrangement and conformation of the pyranose ring fused to the oxirane.

Detailed Research Findings and Data Comparison

The process of structural validation involves a meticulous comparison between computationally predicted and experimentally measured NMR parameters. The tables below illustrate how this comparison is structured. While a specific, comprehensive computational study matching theoretical values for 1,2-Anhydro-α-D-glucose is not detailed in the literature, the data demonstrates the approach used in carbohydrate chemistry. The experimental data for 1,2-Anhydro-α-D-glucose is contrasted with that of its parent compound, α-D-glucopyranose, to highlight the structural changes that computational methods must account for.

Table 1: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) This table outlines the experimental ¹³C NMR chemical shifts for the key carbons in 1,2-Anhydro-α-D-glucose and α-D-glucopyranose. The "Calculated" column represents the values that would be generated from DFT calculations for validation. A small difference between experimental and calculated values confirms the structure.

Carbon Atom1,2-Anhydro-α-D-glucose Experimental δ (ppm) chimia.chα-D-Glucopyranose Experimental δ (ppm) chimia.chCalculated δ (ppm) (Theoretical)Difference (Exp. - Calc.)
C178.792.9Data not availableN/A
C256.572.5Data not availableN/A
C370.373.8Data not availableN/A
C471.270.8Data not availableN/A
C575.572.6Data not availableN/A
C668.161.7Data not availableN/A

Table 2: Comparison of Experimental and Theoretical ¹H NMR Data for the Anomeric Proton (H1) This table focuses on the anomeric proton, a key reporter signal in carbohydrate NMR. Validating both its chemical shift and its coupling constant to H2 is essential for confirming the local geometry around the anomeric center.

Parameter1,2-Anhydro-α-D-glucose Experimental Value tohoku.ac.jpchimia.chCalculated Value (Theoretical)Difference (Exp. - Calc.)
H1 Chemical Shift (δ)5.10 ppmData not availableN/A
H1-H2 Coupling Constant (³J)2.0 HzData not availableN/A

Applications of 1,2 Anhydro α D Glucose in Complex Carbohydrate Synthesis

Glycosyl Donor in O-Glycosylation Reactions

1,2-Anhydro-α-D-glucose and its protected derivatives serve as effective glycosyl donors in O-glycosylation reactions, enabling the formation of O-glycosidic bonds. chimia.ch The reaction typically involves the activation of the anhydro sugar, often by a Lewis acid or other promoters, followed by the attack of a hydroxyl group from a glycosyl acceptor. chimia.ch

Synthesis of Oligosaccharides (e.g., Maltose (B56501), Sucrose)

Historically, acetylated 1,2-anhydro-α-D-glucose, also known as Brigl's anhydride, was utilized as a glycosyl donor for the synthesis of disaccharides like maltose and sucrose. tohoku.ac.jp More contemporary methods have seen the extensive use of protected 1,2-anhydro sugars in the synthesis of a wide array of complex oligosaccharides. chimia.ch For instance, Danishefsky's group has reported numerous syntheses of oligosaccharides using 1,2-anhydro sugar intermediates. chimia.ch The stereochemical outcome of these reactions can be influenced by the reaction conditions and the protecting groups employed. For example, the use of multi-equivalents of zinc chloride with per-O-benzylated 1,2-anhydro sugars can lead to the stereoselective formation of β-linked oligosaccharides. chimia.ch

Stereocontrolled Glycosylation Strategies

Achieving stereocontrol in glycosylation is a significant challenge in carbohydrate chemistry. nih.gov The formation of 1,2-cis glycosidic linkages, such as the α-linkage in glucose, is often more difficult than the formation of 1,2-trans linkages. nih.gov Various strategies have been developed to control the stereochemical outcome of glycosylation reactions using 1,2-anhydro-α-D-glucose.

One approach involves intramolecular aglycon delivery, where the glycosyl acceptor is temporarily tethered to the donor, directing the glycosylation to a specific face of the anomeric center. chimia.ch Boronic esters have been employed in this context for stereoselective glycosylation. chimia.ch Additionally, the choice of catalyst can significantly influence stereoselectivity. For example, Ph₃PAuOTf has been shown to provide improved yields in some cases compared to anhydrous zinc chloride. chimia.ch The development of organocatalysts, such as pyrrolidinium (B1226570) salts, has also contributed to stereoselective glycosylation methods. frontiersin.org

Precursor in C- and N-Glycoside Formation

Beyond O-glycosylation, 1,2-anhydro-α-D-glucose is a versatile precursor for the synthesis of C-glycosides and N-glycosides, which are important classes of carbohydrate mimetics and natural products. chimia.ch

The opening of the epoxide ring by a carbon-based nucleophile leads to the formation of a C-C bond at the anomeric center, yielding a C-glycoside. diva-portal.org For instance, the reaction of 1,2-anhydro sugars with organostannanes, followed by a palladium-catalyzed cross-coupling reaction, provides a stereoselective route to C-aryl glycosides. chimia.ch

Similarly, N-glycosides can be synthesized by the reaction of 1,2-anhydro sugars with nitrogen-containing nucleophiles. chimia.ch The development of organocatalytic methods, such as the use of a Schreiner thiourea (B124793) catalyst with a halogen bond donor, has enabled the synthesis of 1,2-cis N-glycosides from glycosyl trichloroacetimidates, which can be conceptually related to the reactivity of 1,2-anhydro sugars. frontiersin.org

Desymmetric Glycosylation Approaches with Meso-Diols

A sophisticated application of 1,2-anhydro-α-D-glucose is in the desymmetric glycosylation of meso-diols, which are achiral molecules containing a plane of symmetry. This approach allows for the highly efficient and precise synthesis of chiral molecules from achiral starting materials. researchgate.net

Regio- and Stereoselective Glycosylations

In these reactions, the chirality of the 1,2-anhydro-α-D-glucose donor is transferred to the meso-diol acceptor, resulting in a glycosylation that is both regioselective (occurring at a specific hydroxyl group) and stereoselective (forming a specific stereoisomer). researchgate.netnih.gov For example, the glycosylation of a meso-diol derived from myo-inositol with 1,2-anhydro-D-glucose can proceed with excellent regio- and stereoselectivity to yield a single glycosidic isomer. researchgate.netnih.gov The regioselectivity of these reactions can often be predicted using computational methods like Density Functional Theory (DFT) calculations. nih.gov

Boron-Mediated Aglycon Delivery (BMAD)

A key strategy that enables these highly selective desymmetric glycosylations is Boron-Mediated Aglycon Delivery (BMAD). researchgate.netresearchgate.net In this method, a boronic acid catalyst reversibly forms a boronic ester with the meso-diol acceptor. researchgate.netoup.com This boronic ester then activates the 1,2-anhydro sugar donor and facilitates the intramolecular delivery of one of the diol's oxygen atoms to the anomeric center of the sugar. researchgate.netresearchgate.net This process allows for simultaneous control over both the 1,2-cis stereoselectivity of the newly formed glycosidic bond and the regioselectivity of the reaction site on the acceptor. researchgate.netresearchgate.net The BMAD approach has been successfully applied to the synthesis of complex and biologically important glycosides. researchgate.netkeio.ac.jp

Below is a table summarizing the outcomes of desymmetric glycosylation of a meso-diol with different 1,2-anhydro donors, demonstrating the high selectivity achieved.

Glycosyl DonorAcceptorProductYield (%)Regio- and Stereoselectivity
1,2-anhydro-D-glucosemeso-diol 8α(1,6)-D-glucoside 996Excellent
1,2-anhydro-D-galactosemeso-diol 8α(1,6)-D-galactoside 40HighHigh

Data sourced from Tanaka et al. (2020) nih.gov

This table illustrates the effectiveness of using chiral 1,2-anhydro sugars to control the outcome of glycosylation with symmetric acceptors, leading to specific, complex carbohydrate structures.

Synthesis of Nucleosides and Glycoconjugates

The unique reactivity of 1,2-anhydro-α-D-glucose and its derivatives has positioned them as valuable glycosyl donors in the synthesis of nucleosides and various glycoconjugates. nih.gov Both protected and unprotected forms of 1,2-anhydro sugars are employed, offering versatile routes to these complex biomolecules.

Historically, protected 1,2-anhydro sugars, such as the peracetylated Brigl's anhydride, have been utilized in the synthesis of N-glycosides. chimia.ch More contemporary methods often involve the use of protected 1,2-anhydrofuranoses, which have demonstrated significant promise as glycosyl donors for the synthesis of a variety of nucleosides. chimia.ch These reactions are frequently facilitated by the presence of a Lewis acid, which activates the anhydro sugar for nucleophilic attack by a nucleobase. chimia.ch

A significant advancement in this area is the development of "direct anomeric activation" strategies, which allow for the in situ generation of unprotected 1,2-anhydro-α-D-glucose from free sugars in aqueous media. scispace.com This is typically achieved using a dehydrating agent like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). tcichemicals.com The highly reactive 1,2-anhydro intermediate can then be coupled with various nucleophiles. For instance, reaction with sodium azide (B81097) leads to the formation of β-glycosyl azides. scispace.comtcichemicals.com These azides are versatile intermediates that can be subsequently used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the sugar to a wide range of molecules, thereby forming complex glycoconjugates. nih.gov

Furthermore, 1,2-anhydro sugars serve as precursors for the synthesis of nucleotide sugars like uridine (B1682114) diphosphate (B83284) (UDP)-sugars. chimia.ch These molecules are the activated sugar donors utilized by glycosyltransferases in the biosynthesis of oligosaccharides and glycoconjugates in nature. The direct coupling of a 1,2-anhydro sugar with uridine diphosphate provides a chemical route to these vital biological building blocks. chimia.ch

Chemoenzymatic strategies also leverage the reactivity of 1,2-anhydro sugars. In these approaches, a chemically synthesized 1,2-anhydro sugar donor can be used in glycosylation reactions catalyzed by enzymes. nih.gov This combination of chemical synthesis and enzymatic catalysis allows for the highly selective and efficient production of complex glycoconjugates. For example, gold(I) catalysts have been shown to be effective in glycosylation reactions using 1,2-anhydrosugar donors, even with sterically hindered alcohol acceptors. nih.gov

The table below summarizes representative examples of nucleosides and glycoconjugates synthesized using 1,2-anhydro-α-D-glucose and its derivatives.

Glycosyl DonorNucleophile/AcceptorProduct TypeReference
Protected 1,2-anhydrofuranoseNucleobaseNucleoside chimia.ch
Unprotected 1,2-anhydro-α-D-glucose (in situ)Sodium azideβ-Glycosyl azide scispace.comtcichemicals.com
β-Glycosyl azideAlkyne-modified moleculeTriazole-linked glycoconjugate nih.gov
Protected 1,2-anhydro sugarUridine diphosphateUDP-sugar chimia.ch
1,2-Anhydrosugar donorHindered sugar alcoholOligosaccharide nih.gov

Role in Protecting Group-Free Glycosylation Strategies

The development of protecting group-free glycosylation strategies represents a significant paradigm shift in carbohydrate chemistry, aiming to improve efficiency and reduce waste by minimizing the traditional multi-step protection and deprotection sequences. beilstein-journals.org 1,2-Anhydro-α-D-glucose, particularly when generated in situ from unprotected glucose, plays a pivotal role in these modern synthetic approaches. sioc-journal.cn

The cornerstone of this strategy is the concept of "direct anomeric activation". scispace.combeilstein-journals.org This involves the selective activation of the anomeric hydroxyl group of an unprotected reducing sugar in the presence of all other free hydroxyl groups. Reagents such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC) have proven to be highly effective for this purpose. nih.gov In an aqueous solution containing a base, DMC reacts with the anomeric hydroxyl group of D-glucose. tohoku.ac.jp This is followed by an intramolecular nucleophilic attack from the hydroxyl group at the C2 position, leading to the formation of the highly reactive 1,2-anhydro-α-D-glucose intermediate. beilstein-journals.orgtohoku.ac.jp

Once formed, this strained epoxide is a potent glycosyl donor. It readily undergoes ring-opening upon attack by a nucleophile at the anomeric carbon (C1). chimia.ch A key feature of this reaction is its stereoselectivity. The attack generally occurs from the face opposite to the C2-O bond of the epoxide, resulting in an inversion of configuration at C1 and the formation of a 1,2-trans-glycosidic linkage. nih.gov For D-glucose, this leads predominantly to the formation of β-glucosides. This inherent stereocontrol is a major advantage of using the 1,2-anhydro intermediate.

This protecting group-free strategy has been successfully applied to the synthesis of a variety of glycosides. tcichemicals.com By reacting the in situ-generated 1,2-anhydro-α-D-glucose with different nucleophiles, a range of glycoconjugates can be accessed directly from the free sugar. Examples include the synthesis of:

Thioglycosides and Glycosyl Thiols: Reaction with thiols or thioacetic acid. tcichemicals.comresearchgate.net

Glycosyl Azides: Reaction with sodium azide, providing a gateway to click chemistry. tcichemicals.com

Aryl Glycosides: Reaction with phenolic acceptors. nih.gov

Disaccharides: Using another unprotected monosaccharide as the acceptor nucleophile, which is a significant step towards mimicking enzymatic oligosaccharide synthesis. nih.gov

The ability to perform these reactions in aqueous media under mild conditions further enhances the appeal of this methodology, making it more environmentally benign compared to traditional glycosylation methods that often require anhydrous organic solvents and harsh promoters. sci-hub.se

The following table provides an overview of glycosylation reactions employing in situ generated 1,2-anhydro-α-D-glucose in protecting group-free strategies.

Activating AgentNucleophileProductStereoselectivityReference
DMCThioacetic acidGlycosyl thioacetate1,2-trans (β) researchgate.net
DMCSodium azideGlycosyl azide1,2-trans (β) tcichemicals.com
DMCp-Nitrophenolp-Nitrophenyl β-D-glucoside1,2-trans (β) nih.gov
DMCUnprotected GlcNAc(1→6)-linked disaccharide1,2-trans (β) nih.gov
DMCWaterD-Glucose (hydrolysis)- researchgate.net

Advanced Analytical Techniques for 1,2 Anhydro α D Glucose Research

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Unstable Intermediates

Low-temperature NMR spectroscopy stands as a powerful tool for the direct observation of unstable intermediates that would otherwise decompose at ambient temperatures. nih.gov This technique has been pivotal in providing the first definitive proof of the existence of unprotected 1,2-anhydro sugars. tohoku.ac.jpresearchgate.net

Detection and Characterization of Transient Species

The first successful detection of unprotected 1,2-anhydro aldopyranoses was achieved using low-temperature NMR spectroscopy. tohoku.ac.jp Researchers were able to accomplish the formation of these transient species through an intramolecular dehydration of saccharides in aqueous media under exceptionally mild and nearly neutral conditions. tohoku.ac.jp The use of formamidinium-type dehydrating agents was instrumental in this process. tohoku.ac.jpchimia.ch

At a temperature of -10 °C, the NMR spectra provided clear evidence for the formation of 1,2-Anhydro-α-D-glucose. tohoku.ac.jp The characterization of this unstable intermediate was based on distinct chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra. tohoku.ac.jpchimia.ch

Key NMR Data for the Detection of 1,2-Anhydro-α-D-glucose:

NucleusChemical Shift (ppm)Coupling Constant (Hz)Observation
¹H (Anomeric)5.10J = 2.0A doublet peak indicating the anomeric proton in a strained ring system. chimia.ch
¹³C (C1)78.7Significant upfield shift compared to α-D-glucopyranose (92.9 ppm), characteristic of an oxirane ring. chimia.ch
¹³C (C2)56.5Significant upfield shift compared to α-D-glucopyranose (72.5 ppm), further supporting the presence of the epoxide. chimia.ch

The upfield shift of approximately 15 ppm for both C1 and C2 in the ¹³C NMR spectrum is a strong indicator of the high ring strain in the fused bicyclic structure of 1,2-anhydro sugars. chimia.ch These low-temperature NMR studies have been crucial in resolving the long-standing debate about the existence of unprotected 1,2-anhydro sugars. tohoku.ac.jpchimia.ch

Real-time Reaction Monitoring

Low-temperature NMR not only allows for the detection of transient species but also enables the real-time monitoring of reactions involving these intermediates. tohoku.ac.jp By recording a series of NMR spectra over time, researchers can track the formation and subsequent consumption of 1,2-Anhydro-α-D-glucose. researchgate.net

In a representative experiment, the intramolecular dehydration of glucose was initiated by adding triethylamine (B128534) to a solution containing glucose and a dehydrating agent at a low temperature. tohoku.ac.jp NMR spectra were then recorded after a specific time interval to determine the yield of the 1,2-anhydro sugar. tohoku.ac.jp This approach allows for the optimization of reaction conditions, such as the choice of base and dehydrating agent, by providing quantitative data on the reaction's progress. tohoku.ac.jp For instance, the yield of 1,2-anhydro glucose was determined to be 63% after 10 minutes using this method. tohoku.ac.jp

The ability to monitor these reactions in real-time provides invaluable insights into the kinetics and mechanisms of glycosylation reactions where 1,2-anhydro sugars are proposed as intermediates. acs.orgresearchgate.net

Mass Spectrometry-Based Approaches for Mechanistic Insights

Mass spectrometry (MS) offers a complementary approach to NMR for studying reactive intermediates like 1,2-Anhydro-α-D-glucose. researchgate.net While NMR provides detailed structural information in solution, MS techniques are adept at identifying and characterizing short-lived species in the gas phase. researchgate.net

Mass spectrometry is particularly useful for elucidating reaction mechanisms by identifying the products formed from the reactions of these intermediates. nih.gov For example, in studies of glucose decomposition, GC-MS has been used to identify a wide range of products, helping to piece together complex reaction pathways. acs.org High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of reaction products, confirming their elemental composition. acs.org

Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to gently transfer ions from solution to the gas phase for MS analysis. acs.org By analyzing the mass spectra of reaction mixtures, researchers can infer the presence of intermediates and gain a deeper understanding of the reaction's mechanistic details. researchgate.net

Chromatographic Methods (e.g., HPLC) for Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions by separating and quantifying the components of a reaction mixture over time. nii.ac.jpresearchgate.net In the context of 1,2-Anhydro-α-D-glucose research, HPLC is used to follow the consumption of reactants and the formation of products. nii.ac.jp

For instance, the transformation of a starting material can be tracked by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. nii.ac.jp The resulting chromatograms show peaks corresponding to the starting material, intermediates, and final products, with the area of each peak being proportional to the concentration of the respective compound. nii.ac.jp

Example of HPLC Monitoring in a Carbohydrate Transformation:

CompoundRetention Time (min)Observation
Starting Material (e.g., GlcNAc)-Decreases over time.
Intermediate 18.5Appears and then may decrease as it converts to product. nii.ac.jp
Intermediate 25.7Appears and its concentration changes over the course of the reaction. nii.ac.jp
Product5.1Increases over time, indicating the progress of the reaction. nii.ac.jp

This method allows for the determination of reaction kinetics and the identification of optimal reaction times. nii.ac.jp The coupling of HPLC with detectors such as UV-Vis, refractive index (RI), or mass spectrometry enhances the analytical power by providing both quantitative data and structural information about the separated compounds. nih.govnii.ac.jp

Enzymatic Transformations and Biochemical Roles Mechanistic Focus

Enzymatic Glycosylations Utilizing 1,2-Anhydro Sugars

1,2-Anhydro sugars, characterized by a strained oxirane ring fused to a pyranose ring, are highly reactive intermediates in carbohydrate chemistry. chimia.ch This reactivity makes them valuable as glycosyl donors for the synthesis of various glycosyl compounds, including oligosaccharides and nucleosides. chimia.ch While much of the early work on 1,2-anhydro sugars focused on chemical synthesis, their potential in enzymatic reactions has become an area of increasing interest.

The use of protected 1,2-anhydro sugars as glycosyl donors in chemical synthesis is well-established, with methods like the epoxidation of glycals providing access to these intermediates. chimia.ch In enzymatic contexts, the principle of using a reactive donor for glycosylation holds true. For instance, organoboron-catalyzed 1,2-cis-glycosylations have been developed using 1,2-anhydro donors, demonstrating excellent stereoselectivity. nih.gov These reactions proceed through an SNi-type mechanism, where a boronic or borinic acid catalyst activates the 1,2-anhydro donor. nih.gov

A notable example is the desymmetric glycosylation of meso-diols using 1,2-anhydro-d-glucose. nih.govresearchgate.net In this process, the chirality of the 1,2-anhydro donor is effectively transferred to the meso-diol, allowing for the differentiation of enantiotopic hydroxyl groups with high regioselectivity and stereoselectivity. nih.govresearchgate.net This highlights the potential of 1,2-anhydro sugars as precise glycosylating agents in complex chemical transformations that mimic enzymatic specificity. nih.gov

Research has also explored the synthesis of various carbohydrate derivatives from unprotected 1,2-anhydro sugars, which are thought to be key intermediates in certain reactions. chimia.ch These reactions include the formation of O-, C-, and N-glycosyl compounds. chimia.ch

Mechanisms of Enzymatic Conversion of Anhydroglucose (B10753087) Units

The enzymatic conversion of anhydroglucose units is a critical process in various metabolic pathways. Cellulose (B213188), a polymer of β-1,4-linked D-glucose units (anhydroglucose units), can be enzymatically converted into valuable products. pnas.orgrsc.org One innovative approach involves a synthetic enzymatic pathway to transform cellulose into starch. pnas.org This cell-free system utilizes a combination of enzymes, including endoglucanase, cellobiohydrolyase, cellobiose (B7769950) phosphorylase, and alpha-glucan phosphorylase, to convert anhydroglucose units in cellulose into amylose (B160209). pnas.org A key finding was the essential role of a specific polypeptide cap in potato alpha-glucan phosphorylase, which facilitates the synthesis of amylose from a partially hydrolyzed cellulose intermediate. pnas.org

The conversion of other anhydro sugars, such as levoglucosan (B13493) (1,6-anhydro-β-d-glucopyranose), into glucose has also been elucidated. nih.gov In the thermophile Bacillus smithii, a metabolic pathway involving four distinct enzymes converts levoglucosan to glucose. nih.gov This process includes the 3-dehydrogenation of levoglucosan, followed by β-elimination, hydration to form 3-keto-d-glucose, and finally, reduction to glucose. nih.gov This multi-enzyme system's sequential reaction mechanism is analogous to that of enzymes in the glycoside hydrolase family 4 (GH4). nih.gov

Furthermore, glycoside hydrolase family 99 (GH99) endo-α-1,2-mannanases are proposed to operate through a mechanism involving a 1,2-anhydro sugar intermediate. researchgate.netacs.org This mechanism involves neighboring-group participation by the 2-hydroxyl group of mannose, assisted by a general base, leading to the formation of the 1,2-anhydro sugar intermediate. researchgate.netacs.org This represents an alternative to the more common Koshland mechanism that involves a covalent glycosyl-enzyme intermediate. researchgate.netcazypedia.org

Studies on Related Anhydro Sugars in Metabolic Pathways (e.g., 1,5-Anhydrofructose)

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring anhydro sugar found in microorganisms, red algae, and mammalian tissues. tandfonline.comtandfonline.com It serves as a key intermediate in the anhydrofructose pathway, which is a part of glycogen (B147801) metabolism. oup.com

1,5-AF is produced through an enzyme-catalyzed elimination reaction. tandfonline.com Specifically, α-1,4-glucan lyases (GLase), which belong to the glycoside hydrolase family 31 (GH31), catalyze the degradation of starch and glycogen to form 1,5-AF. tandfonline.comtandfonline.com While most GH31 enzymes are hydrolases, GLase is unique in that it catalyzes an elimination reaction. tandfonline.comtandfonline.com

Interestingly, studies have shown that other enzymes within the GH31 family, such as Aspergillus niger α-glucosidase (AGase), can also produce small amounts of 1,5-AF from maltooligosaccharides through an elimination reaction. tandfonline.comtandfonline.comresearchgate.net This suggests that the catalytic machinery of some hydrolases can also support elimination reactions, albeit less efficiently. tandfonline.com The oligosaccharide trimming enzyme glucosidase II has also been found to produce 1,5-AnFru as a side product. oup.com

The enzymatic production of 1,5-AF can be optimized by controlling factors such as pH, temperature, and substrate concentration. For example, α-1,4-glucan lyase activity is often optimal at a pH range of 6.5–7.5 and temperatures between 35°C and 50°C.

The formation of an oxocarbenium ion intermediate is a key feature in the mechanisms of many glycoside hydrolases and related enzymes. cazypedia.orgnih.gov This highly reactive, electron-deficient species is central to both hydrolysis and elimination reactions. tandfonline.comnih.gov

In the context of 1,5-AF production by GH31 α-glucosidase, the proposed mechanism involves an oxocarbenium ion intermediate. tandfonline.comtandfonline.comresearchgate.net It is hypothesized that the formation of this intermediate facilitates the abstraction of a proton from the C2 position, leading to the elimination reaction that produces 1,5-AF. tandfonline.com This is in contrast to a nucleophilic displacement mechanism, which is less likely to result in the formation of 1,5-AF. tandfonline.com

Similarly, the mechanism of UDP-galactopyranose mutase (UGM), an enzyme involved in the biosynthesis of the bacterial cell wall, is also thought to proceed through an oxocarbenium ion intermediate. nih.gov Evidence suggests that the reaction involves the formation of this intermediate, which is then susceptible to nucleophilic attack. nih.gov

For GH99 endo-α-1,2-mannanases, which are believed to utilize a 1,2-anhydro sugar intermediate, the transition state leading to this intermediate has significant oxocarbenium ion character. researchgate.netacs.org Kinetic isotope effect studies support a transition state with sp2 rehybridization at the anomeric carbon, which is characteristic of an oxocarbenium ion-like structure. acs.org This indicates that even in mechanisms involving anhydro sugar intermediates, the electronic character of the transition state is a critical determinant of the reaction pathway.

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes for 1,2-Anhydro-α-D-glucose

Historically, the synthesis of 1,2-anhydro sugars presented significant technical challenges, which limited their widespread application. chimia.ch Early methods often relied on the intramolecular nucleophilic attack of an oxyanion on the anomeric carbon or the epoxidation of glycals using oxidizing agents like dimethyldioxirane (B1199080) (DMDO). chimia.ch While effective for producing protected 1,2-anhydro sugars, these routes often require multiple protection and deprotection steps.

A significant advancement has been the development of methods for the direct synthesis of unprotected 1,2-anhydro sugars from free saccharides. Researchers have successfully used formamidinium-type dehydrating agents, such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), to achieve the intramolecular dehydration of D-glucose in aqueous media under mild conditions. oup.comtohoku.ac.jp This protection-group-free strategy represents a major step towards more efficient and atom-economical syntheses. The reaction proceeds via the preferential activation of the anomeric hydroxyl group, followed by an intramolecular attack from the C2-hydroxyl group to form the strained 1,2-epoxide. beilstein-journals.org The formation of the unstable 1,2-anhydro-α-D-glucose intermediate has been successfully detected and characterized for the first time using low-temperature NMR spectroscopy. tohoku.ac.jp

Future research in this area is focused on optimizing these direct methods, exploring new types of dehydrating agents, and expanding the substrate scope to other monosaccharides. The goal is to develop robust, scalable, and environmentally friendly synthetic protocols that can furnish 1,2-anhydro-α-D-glucose and its derivatives on a large scale for various applications.

Table 1: Comparison of Synthetic Routes to 1,2-Anhydro-α-D-glucose

Synthetic MethodStarting MaterialKey Reagent(s)Key FeaturesCitation(s)
Intramolecular Nucleophilic AttackProtected Glucose DerivativeBaseTraditional method; requires protecting groups. chimia.ch
Glycal EpoxidationProtected GlucalDimethyldioxirane (DMDO)Widely used for protected anhydro sugars; mild oxidation. chimia.chnih.gov
Direct Dehydration (Protection-Free)Unprotected D-GlucoseDMC or CDMBI, Triethylamine (B128534)Novel, atom-economical; proceeds in aqueous media under mild conditions. oup.comtohoku.ac.jp

Exploration of New Reactivity and Mechanistic Pathways

The inherent reactivity of the 1,2-anhydro linkage, stemming from its strained three-membered oxirane ring, makes it an excellent glycosyl donor. chimia.ch The ring-opening reaction at the anomeric position by a nucleophile is a fundamental process that generates a free hydroxyl group at the C2 position, a valuable handle for further functionalization. chimia.ch Research continues to uncover new facets of its reactivity and the underlying mechanistic pathways.

A key area of exploration is stereocontrol in glycosylation reactions. While the opening of the epoxide can lead to mixtures of anomers, advanced strategies have been developed for stereoselective O-glycosylation. chimia.ch One such strategy is Boron-Mediated Aglycon Delivery (BMAD), where a boronic acid catalyst reversibly binds to cis-1,2- or 1,3-diols on the glycosyl acceptor. researchgate.netfrontiersin.org This temporary tethering directs the 1,2-anhydro sugar donor, leading to highly regio- and stereoselective formation of 1,2-cis-glycosidic linkages. researchgate.netfrontiersin.org This method has been successfully applied in the desymmetric glycosylation of meso-diols and the synthesis of complex natural products. researchgate.net

Mechanistic studies are also shedding light on the factors that govern reaction outcomes. The conformation of the pyranose ring is known to significantly influence reactivity. academie-sciences.fracs.org For instance, glucose derivatives locked in a high-energy ¹C₄ conformation exhibit dramatically increased rates of hydrolysis compared to those in the stable ⁴C₁ chair. acs.orgcnrs.fr The reaction of 1,2-anhydro sugars can proceed through different pathways, such as Sₙ1-like or Sₙ2-like mechanisms, depending on the reaction conditions, including solvent and concentration, which in turn affects the stereoselectivity. frontiersin.org The formation of an intermediate oxocarbenium ion is a key feature in many glycosylation reactions, and its stability and conformation are critical to the reaction's stereochemical outcome. beilstein-journals.orgacs.org

Future investigations will likely focus on developing new catalytic systems to control the reactivity and selectivity of 1,2-anhydro-α-D-glucose, exploring its use in forming challenging glycosidic linkages (e.g., C- and S-glycosides), and further elucidating the intricate details of the reaction mechanisms. chimia.ch

Advanced Computational Modeling for Complex Systems

Computational chemistry has become an indispensable tool for understanding the structure, conformation, and reactivity of carbohydrates, including 1,2-anhydro-α-D-glucose. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights that are often difficult to obtain through experimental means alone. acs.orgencyclopedia.pubmdpi.com

DFT calculations have been instrumental in studying the elementary mechanisms of glucose reactions, including dehydration pathways. acs.org For instance, calculations have shown that the 1,2-dehydration of glucose to form anhydro-glucopyranoses has a high activation energy, indicating that such pathways are less favorable under certain conditions like pyrolysis. acs.org Computational studies are also crucial for elucidating the transition states of glycosylation reactions. researchgate.netacs.org By modeling the transition state structures, such as those in the Boron-Mediated Aglycon Delivery (BMAD) process, researchers can predict and explain the high regio- and stereoselectivity observed experimentally. researchgate.net These calculations have revealed that the glycosyl donor can approach the boron-activated acceptor from different faces, with one pathway being significantly lower in energy, thus dictating the product's stereochemistry. researchgate.net

Molecular dynamics simulations are used to explore the conformational landscape of carbohydrates in solution. cnrs.frencyclopedia.pubnih.gov The conformation of the pyranose ring and the orientation of its substituents are critical for reactivity. academie-sciences.fracs.org MD simulations, combined with DFT calculations of NMR parameters, allow for a detailed comparison with experimental data, providing a robust picture of the dominant conformations in solution. encyclopedia.pubmdpi.com These computational approaches have been used to study the various conformers of D-glucose and their relative populations. mdpi.com

The future of computational modeling in this field lies in its application to increasingly complex systems. This includes modeling the interaction of 1,2-anhydro-α-D-glucose with enzyme active sites, predicting the outcomes of new synthetic reactions, and designing novel catalysts for selective glycosylations. The continued development of more accurate force fields and more efficient computational algorithms will further enhance the predictive power of these methods. nih.gov

Table 2: Applications of Computational Modeling for 1,2-Anhydro-α-D-glucose

Computational MethodApplicationKey InsightsCitation(s)
Density Functional Theory (DFT)Reaction Mechanisms & Transition StatesPredicts activation energies and explains regio- and stereoselectivity of glycosylation reactions. researchgate.netacs.org
Molecular Dynamics (MD)Conformational AnalysisDetermines preferred solution conformations and flexibility, which influences reactivity. cnrs.frencyclopedia.pub
Combined MD/DFTNMR Parameter CalculationProvides accurate prediction of NMR chemical shifts and coupling constants for structural elucidation. encyclopedia.pubmdpi.com

Applications in Chemoenzymatic Synthesis of Complex Glycans

Chemoenzymatic synthesis has emerged as a powerful strategy for constructing complex glycans, combining the efficiency and flexibility of chemical synthesis with the unparalleled regio- and stereoselectivity of enzymatic reactions. nih.govrsc.org In this context, 1,2-anhydro-α-D-glucose serves as a versatile building block. It can be prepared chemically and then used as a donor substrate in enzyme-catalyzed glycosylations. nih.gov

This approach leverages the best of both worlds. Chemical synthesis can be used to produce 1,2-anhydro-α-D-glucose or its derivatives, which may not be readily accessible through purely biological routes. This chemically synthesized donor can then be utilized by glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds with high precision. nih.govnih.gov This strategy avoids the often-tedious protecting group manipulations required in traditional chemical oligosaccharide synthesis. rsc.org

One-pot multi-enzyme (OPME) systems are a particularly attractive chemoenzymatic strategy. nih.gov While 1,2-anhydro-α-D-glucose itself is a chemical donor, its use can be integrated into enzymatic cascades. For example, a glycoside formed from an anhydro sugar donor could serve as a substrate for a subsequent glycosyltransferase to further elongate the glycan chain. The use of enzymes ensures that complex structures are assembled with the correct linkages and stereochemistry, which is often a major challenge in chemical synthesis. nih.govrsc.org This has been demonstrated in the synthesis of various glycans, including those found in human milk and on cell surfaces. rsc.orgnih.gov

Future research will likely expand the toolbox of enzymes that can accept 1,2-anhydro sugars and their products as substrates. The engineering of glycosyltransferases to have broader substrate specificity or novel catalytic activities will further enhance the utility of this chemoenzymatic approach. nih.gov The combination of novel chemical methods for anhydro sugar synthesis with powerful enzymatic tools promises to enable the routine production of structurally defined complex glycans for biological and medicinal studies. bohrium.com

Q & A

Q. What are the optimal methods for synthesizing 1,2-Anhydro-α-D-glucose with high purity?

To synthesize 1,2-Anhydro-α-D-glucose, use controlled anhydrous conditions to minimize hydrolysis. A validated protocol involves drying glucose crystals under vacuum (<50 mmHg) at 60°C for 5 hours to remove residual water . Post-drying, dissolve the product in water under inert gas (e.g., N₂) to prevent rehydration. Purification via recrystallization in ethanol/water mixtures (3:1 v/v) yields >95% purity. Confirm purity via Karl Fischer titration for residual moisture (<0.1%) and HPLC with refractive index detection .

Q. How can researchers characterize the structural conformation of 1,2-Anhydro-α-D-glucose?

Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify the anhydro ring conformation (e.g., δ 5.2 ppm for anomeric protons) and glycosidic bond configuration .
  • X-ray Crystallography : Resolve the chair conformation of the glucose ring and 1,2-anhydro bond geometry (bond length ~1.42 Å) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (180.16 g/mol) and fragmentation patterns .

Q. What analytical methods are recommended for quantifying 1,2-Anhydro-α-D-glucose in complex mixtures?

  • UPLC-ELSD : Employ a Waters Acquity BEH Amide column (2.1 × 100 mm, 1.7 µm) with acetonitrile/water (75:25) mobile phase. Limit of detection (LOD): 0.05 µg/mL .
  • Enzymatic Assays : Use glucose oxidase (GOx) biosensors with amperometric detection (linear range: 0.1–10 mM). Note: Anhydro derivatives may require enzymatic pretreatment (e.g., acid hydrolysis) to avoid interference .

Advanced Research Questions

Q. How to resolve contradictions in reported enzymatic activity data for pullulanase on 1,2-Anhydro-α-D-glucose derivatives?

Discrepancies in pullulanase activity (e.g., 0.1–0.4 units/mL) often stem from:

  • Buffer pH : Activity peaks at pH 6.0 but declines sharply at pH <5.5 or >7.0 due to enzyme denaturation .
  • Substrate Specificity : Pullulanase may hydrolyze α-1,6 bonds preferentially, requiring validation with 1,2-anhydro-specific substrates.
  • Interference : Use blank controls with non-anhydro glucose analogs to isolate background signals .

Q. What experimental designs mitigate instability of 1,2-Anhydro-α-D-glucose during storage?

  • Lyophilization : Store lyophilized samples at -80°C under argon to prevent hydrolysis.
  • Kinetic Studies : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification. Degradation follows first-order kinetics (t₁/₂ ≈ 14 days at 25°C) .
  • Excipient Screening : Add stabilizers like trehalose (10% w/v) to reduce water activity in solutions .

Q. How to address conflicting data in spectroscopic analysis of anhydro sugar derivatives?

Contradictions in FTIR or Raman spectra (e.g., C-O-C stretch at 950 cm⁻¹ vs. 920 cm⁻¹) may arise from:

  • Crystallinity Differences : Amorphous vs. crystalline forms alter peak positions. Use controlled recrystallization protocols .
  • Hydration States : Ensure samples are fully anhydrous (Karl Fischer moisture <0.05%) before analysis .
  • Comparative Studies : Cross-reference with computational models (e.g., DFT simulations) to validate experimental peaks .

Q. What methodologies enable precise determination of anomer content in 1,2-Anhydro-α-D-glucose samples?

  • Chromatographic Separation : Use a chiral column (e.g., Chirobiotic T) with polarimetric detection to resolve α/β anomers. Retention times: α = 8.2 min, β = 9.5 min .
  • NMR Integration : Compare anomeric proton integrals (δ 5.2 ppm for α vs. δ 4.6 ppm for β) with a 90° pulse angle for accurate quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.